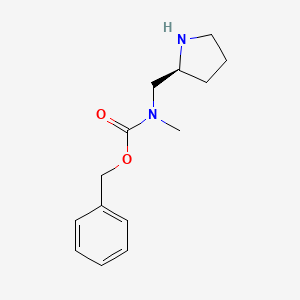

Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a carbamate group, and a benzyl ester moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester typically involves the reaction of (S)-1-pyrrolidin-2-ylmethanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.

Oxidation: The pyrrolidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Transesterification reactions can be catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.

Major Products Formed

Hydrolysis: Yields (S)-1-pyrrolidin-2-ylmethanol and benzyl alcohol.

Oxidation: Produces N-oxides or other oxidized derivatives of the pyrrolidine ring.

Substitution: Results in the formation of new ester derivatives.

Aplicaciones Científicas De Investigación

Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating the biological activity of carbamate derivatives.

Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

- Propyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

- Butyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Uniqueness

Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl group may influence the compound’s reactivity and interaction with molecular targets compared to its ethyl, propyl, and butyl analogs.

Actividad Biológica

Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a synthetic compound with significant potential in the field of neuropharmacology and medicinal chemistry. Its unique molecular structure, characterized by a pyrrolidine ring and a carbamate functional group, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Molecular Characteristics

- Molecular Formula : C21H26N2O3

- Molecular Weight : 354.44 g/mol

- Structure : The compound features a pyrrolidine ring, which is crucial for its biological activity, and a benzyl ester group that enhances lipophilicity, facilitating membrane permeability.

Biological Activity Overview

This compound exhibits notable biological activities, particularly in the following areas:

- Neuropharmacology : Preliminary studies suggest it may interact with specific receptors in the central nervous system, influencing neurotransmitter release and uptake.

- Enzyme Inhibition : The compound has been investigated as a biochemical probe to study enzyme interactions, particularly as an inhibitor of certain hydrolases .

The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. Key aspects include:

- Binding to Active Sites : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity.

- Altering Enzyme Conformation : This interaction may change the conformation of enzymes, affecting their function and signal transduction pathways .

Enzyme Interaction Studies

Research has shown that this compound can selectively inhibit certain enzymes. For instance, studies on related compounds have demonstrated the potential for selective inhibition of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are critical in lipid signaling pathways .

| Compound | Target Enzyme | IC50 (μM) | Selectivity |

|---|---|---|---|

| 1 | MAGL | 0.5 | High |

| 2 | FAAH | 1.0 | Moderate |

Table 1: Selectivity and potency of related compounds in enzyme inhibition.

Case Studies

-

Neuroprotective Effects : In vitro studies have indicated that compounds similar to this compound display protective effects against amyloid-beta (Aβ) induced toxicity in neuroblastoma cells. These compounds improved cell viability significantly compared to untreated controls .

- Experimental Setup : SH-SY5Y cells were exposed to Aβ for 24 hours, followed by treatment with varying concentrations of the compound.

- Results : Cell viability increased from approximately 63% in Aβ-treated cells to over 90% in treated groups.

- Therapeutic Applications : The compound has been explored for its potential therapeutic applications in treating neurodegenerative diseases due to its ability to inhibit cholinesterases selectively.

Propiedades

IUPAC Name |

benzyl N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-16(10-13-8-5-9-15-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXRBTATHOAKGB-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCN1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H]1CCCN1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.